Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO2S and a molecular weight of 285.16 g/mol . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 5-methylbenzothiophene-2-carboxylate followed by esterification with methanol . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The esterification step can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Chemical Reactions Analysis
Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the benzothiophene ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as proteins or nucleic acids. The bromine atom and the ester group in the compound can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its biological activity .
Comparison with Similar Compounds
Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Methyl 5-methylbenzothiophene-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-5-methylbenzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group, which can affect its solubility and reactivity.
5-Methylbenzothiophene-2-carboxylic acid:
Methyl 6-Bromo-5-methylbenzothiophene-2-carboxylate stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and diverse applications in scientific research .
Properties
Molecular Formula |
C11H9BrO2S |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 6-bromo-5-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-7-4-10(11(13)14-2)15-9(7)5-8(6)12/h3-5H,1-2H3 |
InChI Key |
ZTORUZXHZOIFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SC(=C2)C(=O)OC |
Origin of Product |
United States |
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